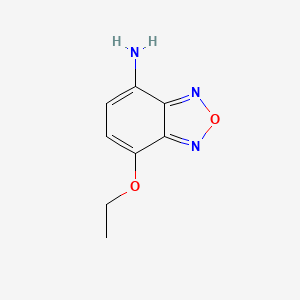

7-Ethoxy-2,1,3-benzoxadiazol-4-amine

Description

Historical Context and Evolution of Benzoxadiazole-Based Compounds in Scientific Discovery

The exploration of benzoxadiazole chemistry began with the synthesis of its parent structures. The synthesis of 2,1,3-benzoxadiazole, also known as benzofurazan, typically starts from the cyclization of 2-nitroaniline (B44862). frontiersin.org This reaction proceeds with sodium hypochlorite (B82951) in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a basic medium to yield 2,1,3-benzoxadiazole-1-oxide (a benzofuroxan). frontiersin.orgnih.gov Subsequent reduction of the N-oxide group, often using triphenylphosphine (B44618) (PPh3), affords the 2,1,3-benzoxadiazole heterocycle. frontiersin.orgnih.gov

Initially, research focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. Over time, the scope of investigation expanded significantly as chemists began to explore its derivatives. The introduction of various functional groups onto the benzene (B151609) ring of the scaffold allowed for the fine-tuning of its electronic and photophysical properties. This evolution led to the development of a vast library of benzoxadiazole-based compounds with tailored characteristics, paving the way for their application in more complex scientific domains. nih.govmdpi.com The stability of the benzoxazole (B165842) and related benzothiazole (B30560) structures makes them easily modifiable, which has been crucial in their evolution for various applications. mdpi.com

Academic Significance of 2,1,3-Benzoxadiazole Systems in Contemporary Chemical Biology

The academic significance of 2,1,3-benzoxadiazole systems in modern chemical biology is largely rooted in their distinctive photophysical properties. nih.gov Many derivatives of this scaffold exhibit intense fluorescence, large Stokes shifts, and high extinction coefficients. nih.gov These characteristics make them highly valuable as fluorophores. The flat, bicyclic, and conjugated structure of the benzoxadiazole core is fundamental to its fluorescence. nih.gov

In chemical biology, these compounds are widely employed as fluorescent probes and labels for biomolecules, allowing for visualization and tracking within cellular environments. ontosight.aiacs.orgnih.gov Their ability to change fluorescent properties in response to their local environment makes them excellent sensors for detecting ions, molecules, and changes in pH. ontosight.ai For instance, the 7-nitro-2,1,3-benzoxadiazole (NBD) group is a common fluorophore used in designing analyte-responsive fluorescent probes. nih.govnih.gov NBD derivatives, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are extensively used as derivatization agents for amines and amino acids to facilitate their detection in complex biological samples. elsevierpure.comnih.govresearchgate.net

The incorporation of electron-donating and electron-accepting groups into the molecular structure enhances the intramolecular charge transfer (ICT) character, which is often responsible for their sensitivity to the polarity of the surrounding medium. frontiersin.orgnih.gov This solvatochromic behavior is a key feature exploited in the design of probes for studying biological membranes and protein binding sites. rsc.org Beyond biological imaging, the unique optoelectronic properties of benzoxadiazoles have led to their exploration in materials science for devices like LEDs and solar cells. ontosight.ai

Specific Focus on 7-Ethoxy-2,1,3-benzoxadiazol-4-amine within the Benzoxadiazole Class

Within the diverse class of benzoxadiazole derivatives, this compound represents a structure with specific electronic characteristics. This compound features two substituents on the benzoxadiazole core: an amine (-NH2) group at position 4 and an ethoxy (-OCH2CH3) group at position 7. Both of these groups are considered electron-donating.

The electronic nature of these substituents has a profound impact on the photophysical properties of the molecule. The amine group is a strong electron donor, while the ethoxy group is a comparatively weaker electron-donating group. kobv.de The presence of these donor groups in conjugation with the electron-accepting benzoxadiazole ring system creates a "push-pull" or donor-acceptor (D-A) electronic structure. This arrangement is known to facilitate intramolecular charge transfer upon photoexcitation, which typically results in desirable fluorescent properties such as large Stokes shifts and sensitivity to the solvent environment. kobv.de

Compared to the widely studied 7-nitro-4-amino derivatives (where the nitro group is a strong electron acceptor), the 7-ethoxy-4-amino structure would be expected to have different absorption and emission characteristics. Replacing a strong acceptor with a weak donor (ethoxy) would shift the emission and absorption wavelengths. Research on analogous D-A-D (Donor-Acceptor-Donor) chromophores, where the benzoxadiazole core acts as the acceptor, has shown that this architecture can lead to large Stokes shifts and emission in the red region of the spectrum. kobv.de The specific combination of the amino and ethoxy groups in this compound makes it an interesting subject for studies aimed at developing novel fluorescent probes with tailored photophysical profiles for specific applications in chemical biology and materials science.

Detailed Research Findings

The synthesis and properties of benzoxadiazole derivatives are well-documented in scientific literature. The following tables provide representative data for the synthesis of the parent 2,1,3-benzoxadiazole scaffold and the photophysical properties of related substituted derivatives, illustrating the impact of different functional groups.

Table 1: Synthesis of 2,1,3-Benzoxadiazole

| Step | Reactants | Reagents/Conditions | Product | Yield | Melting Point (°C) | Reference |

| 1 | 2-Nitroaniline | NaOCl, TBAB, KOH, Diethyl ether, rt, 7h | 2,1,3-Benzoxadiazole-1-oxide | 89% | 68 | frontiersin.orgnih.gov |

| 2 | 2,1,3-Benzoxadiazole-1-oxide | PPh3, Toluene (B28343), reflux, 3h | 2,1,3-Benzoxadiazole | 80% | 69 | frontiersin.orgnih.gov |

Table 2: Photophysical Properties of Substituted Benzoxadiazole Derivatives in Solution

| Compound | Substituents | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_FL) | Reference |

| D-π-A-π-D Fluorophore* | 4,7-diethynyl-tetrazolephenyl | Dichloromethane | 419 | 512 | 4483 | 0.53 | frontiersin.org |

| NBD-TPEA** | 4-amino, 7-nitro | Ethanol (B145695) | 468 | 535 | 2770 | - | sigmaaldrich.com |

| Compound 1d*** | 4-ethoxy, 7-nitro | Toluene | ~410 | 577 | ~6800 | Weak | kobv.de |

*Represents a complex fluorophore with a 2,1,3-benzoxadiazole core. frontiersin.org **N¹-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N¹,N²,N²-tris(2-pyridinylmethyl)-1,2-ethanediamine. sigmaaldrich.com ***Structure is N-benzoyl-N'-(7-ethoxy-2,1,3-benzoxadiazol-4-yl)thiourea. kobv.de

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

4-ethoxy-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C8H9N3O2/c1-2-12-6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,2,9H2,1H3 |

InChI Key |

KOKWYBPTMRUKLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C2=NON=C12)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the 2,1,3-Benzoxadiazole Core Synthesis

The formation of the 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is the foundational step. This can be achieved through various strategic approaches, including direct cyclization or the derivatization of pre-functionalized precursors.

One primary method for constructing the 2,1,3-benzoxadiazole core involves the cyclization of ortho-substituted benzene (B151609) derivatives. A common and effective pathway starts from 2-nitroaniline (B44862). frontiersin.orgnih.gov This process typically involves two key stages:

Oxidative Cyclization: 2-nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite (B82951) (NaClO), in a basic medium. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the reaction, leading to the formation of 2,1,3-benzoxadiazole-1-oxide. frontiersin.orgnih.gov

Deoxygenation: The resulting N-oxide intermediate is then reduced to yield the final 2,1,3-benzoxadiazole ring. This reduction is commonly achieved using reagents like triphenylphosphine (B44618) (PPh₃) in a solvent such as toluene (B28343) or xylene under reflux. frontiersin.orgnih.gov

The following table summarizes a typical reaction sequence for the synthesis of the unsubstituted 2,1,3-benzoxadiazole core.

| Step | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Oxidative Cyclization | 2-Nitroaniline | NaClO, KOH, TBAB | 2,1,3-Benzoxadiazole-1-oxide | ~89% |

| 2. Deoxygenation | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃), Toluene | 2,1,3-Benzoxadiazole | 75-80% |

A more versatile strategy for synthesizing highly substituted benzoxadiazoles, including the target compound, begins with a pre-functionalized core. The most widely used precursors are 4-halo-7-nitro-2,1,3-benzoxadiazoles, particularly 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its fluoro-analogue, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). arkat-usa.orgnih.govresearchgate.net

These precursors are valuable because the halogen at the 4-position and the nitro group at the 7-position are excellent leaving groups or functional handles for subsequent nucleophilic aromatic substitution reactions. arkat-usa.org The synthesis of these precursors typically starts from a halogenated nitroaniline, which then undergoes the cyclization and deoxygenation steps described previously. The presence of the electron-withdrawing nitro and halo groups makes the aromatic ring highly activated towards nucleophilic attack, which is central to introducing the desired substituents.

Regioselective Introduction and Modification of Substituents

With the activated 4-halo-7-nitrobenzofurazan precursor in hand, the next phase involves the precise and regioselective introduction of the amine and ethoxy groups.

The halogen atom at the C-4 position of NBD-Cl or NBD-F is highly susceptible to nucleophilic displacement. This reactivity is exploited to introduce the amine functionality. The reaction involves treating the 4-halo-7-nitrobenzofurazan precursor with ammonia (B1221849) or a primary/secondary amine. arkat-usa.orgresearchgate.net This nucleophilic aromatic substitution reaction proceeds readily, often in a polar solvent like methanol (B129727), ethanol (B145695), or acetonitrile, sometimes with the addition of a base such as sodium bicarbonate to neutralize the generated acid. arkat-usa.org

The reaction of NBD-Cl with a wide range of amino compounds to form fluorescent NBD-amine adducts is a well-documented and efficient process. arkat-usa.orgdergipark.org.tr This step results in the formation of a 4-amino-7-nitro-2,1,3-benzoxadiazole intermediate.

| Precursor | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Primary/Secondary Amines | Ethanol or Acetonitrile, heat | 4-Amino-7-nitro-2,1,3-benzoxadiazole derivative |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amino Acids | Aqueous buffer, 80°C | 4-(Amino acid)-7-nitro-2,1,3-benzoxadiazole derivative |

The conversion of the nitro group at the C-7 position to an ethoxy group is a critical and more complex transformation. Since the nitro group is not a simple leaving group for direct substitution with an ethoxide, a multi-step sequence is required. A chemically sound, albeit not explicitly detailed in the provided sources for this exact molecule, pathway involves:

Reduction of the Nitro Group: The 7-nitro group of the 4-amino-7-nitro-2,1,3-benzoxadiazole intermediate is first reduced to a primary amine (a diamino-benzoxadiazole). This reduction can be achieved using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like stannous chloride (SnCl₂) in acidic medium.

Diazotization: The newly formed amino group at the 7-position is then converted into a diazonium salt. This is typically done by treating the compound with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

Hydroxylation/Alkoxylation: The diazonium salt is then decomposed in the presence of ethanol. Heating the diazonium salt solution with ethanol can lead to the formation of the desired ethoxy ether, effectively replacing the original nitro group with an ethoxy moiety.

This sequence transforms the readily available 7-nitro precursor into the target 7-ethoxy substituted compound, demonstrating the versatility of the nitro group as a synthetic handle.

Green Chemistry Principles and Emerging Synthetic Techniques

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. While classical syntheses of benzoxadiazoles often involve harsh reagents and organic solvents, green chemistry principles are being increasingly applied to the synthesis of related heterocyclic compounds like benzoxazoles and benzothiazoles, and these can be adapted for benzoxadiazole synthesis. nih.gov

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water or employing solvent-free reaction conditions. nih.govorgchemres.org

Alternative Energy Sources: Utilizing microwave irradiation or sonication (ultrasound) can dramatically reduce reaction times and improve yields. nih.gov

Reusable Catalysts: Employing heterogeneous catalysts, such as Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP), allows for easy separation from the reaction mixture via a magnet and subsequent reuse, minimizing waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The table below contrasts conventional methods with potential green alternatives applicable to benzoxadiazole synthesis.

| Synthetic Step | Conventional Method | Potential Green Alternative | Advantage |

|---|---|---|---|

| Cyclization/Condensation | Refluxing in high-boiling organic solvents (e.g., Toluene) | Solvent-free sonication or microwave irradiation nih.gov | Reduced reaction time, lower energy consumption, no solvent waste |

| Catalysis | Homogeneous acid/base catalysts | Reusable magnetic nanoparticle-supported catalysts nih.gov | Easy catalyst recovery and reuse, reduced waste |

| Solvent | Dichloromethane, Toluene, DMF | Water, Ethanol, or solvent-free conditions orgchemres.org | Reduced toxicity and environmental impact |

By integrating these principles, the synthesis of 7-Ethoxy-2,1,3-benzoxadiazol-4-amine and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Application of Ultrasonic Irradiation in Benzoxadiazole Synthesis

The application of ultrasonic irradiation, a field known as sonochemistry, offers a potent and environmentally friendly alternative to conventional heating methods in chemical synthesis. This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation within a liquid medium. numberanalytics.com The formation, growth, and implosive collapse of these bubbles create localized hotspots with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), leading to a significant acceleration of chemical reactions. numberanalytics.com This energy-efficient approach can enhance reaction rates, improve yields, and often allows for milder reaction conditions, making it an attractive methodology for the synthesis of heterocyclic compounds like benzoxadiazoles.

While specific studies detailing the sonochemical synthesis of this compound are not prevalent, the principles and demonstrated successes in the synthesis of related benzofuran (B130515) and other oxadiazole derivatives provide a strong basis for its application. scienceopen.comsemanticscholar.orgresearchgate.netrsc.org The advantages of sonochemical synthesis include high-energy efficiency, precise control over material properties, and scalability for industrial production. numberanalytics.com

Research into the ultrasound-assisted synthesis of various heterocyclic compounds has consistently shown benefits in terms of reaction time and yield. For instance, the synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide under ultrasonic irradiation (40 kHz, 100 W) resulted in excellent yields of 81–93%. semanticscholar.orgresearchgate.net Similarly, a one-pot, three-component synthesis of novel thiazolo[2,3-e] numberanalytics.comderpharmachemica.combeilstein-journals.orgdiazaphosphole derivatives was successfully carried out under ultrasonic irradiation at 50 °C, affording high yields in a short timeframe. rsc.org These examples underscore the potential of ultrasonic irradiation to facilitate the efficient synthesis of complex heterocyclic systems.

The mechanism of sonochemical enhancement in these syntheses is attributed to the intense physical and chemical effects of acoustic cavitation. beilstein-journals.org The rapid collapse of bubbles generates powerful shockwaves and microjets that can increase mass transfer, disrupt solid particles, and generate reactive radical species, thereby accelerating the reaction. beilstein-journals.org

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Compound Class | Reaction | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

| 1,3,4-Oxadiazol-2-amines | Cyclization of hydrazides with cyanogen bromide | Not specified | Shorter reaction times, 81-93% yield | semanticscholar.orgresearchgate.net |

| Thiazolo[2,3-e] numberanalytics.comderpharmachemica.combeilstein-journals.orgdiazaphosphole derivatives | One-pot, three-component reaction | Not specified | Short timeframe, high yields | rsc.org |

| 6-Iminobenzoxazolinones | Condensation of benzoxazolinone-6-carbaldehyde with primary amines | Reflux in methanol with acetic acid catalyst | Catalyst-free, appreciable yields | semanticscholar.org |

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Reaction of aryl hydrazides with CS2 | Not specified | Good to excellent yields, easy workup | nih.gov |

Ionic Liquid-Mediated Reactions for Enhanced Efficiency and Selectivity

Ionic liquids (ILs) have emerged as promising "green" alternatives to volatile organic solvents in chemical synthesis due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. nih.gov These salts, which are liquid at or near room temperature, can act as both solvents and catalysts, often leading to enhanced reaction rates, improved selectivity, and simplified product isolation and catalyst recycling. derpharmachemica.comnih.gov

In the context of benzoxadiazole synthesis, ionic liquids can play a crucial role in various reaction types, particularly in N-arylation and condensation reactions which are often key steps in the formation of substituted benzoxadiazole derivatives. While direct synthesis of this compound using ionic liquids is not extensively documented, the application of ILs in the synthesis of related benzoxazoles and other N-heterocycles highlights their potential.

For example, the N-arylation of N-heteroaryls has been efficiently carried out using CuI in the ionic liquid [Bmim]BF4 as the reaction medium. derpharmachemica.com This method proved to be highly efficient, yielding high product yields for a variety of N-heteroaryls, with the added advantage of the ionic liquid being recyclable and reusable. derpharmachemica.com Similarly, a facile and green method for the direct oxidative amination of benzoxazoles has been developed using the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst. nih.gov This reaction proceeds smoothly at room temperature, providing the desired 2-aminobenzoxazoles in good to excellent yields (up to 97%), and the catalyst can be recycled multiple times without significant loss of activity. nih.gov

The synthesis of 2-aryl/heteroaryl benzimidazoles and benzoxazoles has also been achieved under ultrasonication in the presence of imidazolinium-based ionic liquids. researchgate.net This combined approach leverages the benefits of both technologies to achieve superior results compared to conventional methods, with advantages including the absence of toxic catalysts and volatile organic solvents, a simple work-up procedure, and high yields. researchgate.net The study also noted that the reactivity could be tuned by altering the alkyl chain length on the imidazolinium cation and the nature of the counter-anion. researchgate.net

Table 2: Application of Ionic Liquids in the Synthesis of N-Heterocyclic Compounds

| Reaction Type | Ionic Liquid | Role of IL | Substrate Scope | Key Advantages | Reference |

| N-Arylation | [Bmim]BF4 | Reaction medium | N-heteroaryls and aryl/heteroaryl halides | High efficiency, high yields, recyclable medium | derpharmachemica.com |

| Direct Oxidative Amination | [BPy]I | Catalyst | Benzoxazoles and secondary amines | Mild conditions, good to excellent yields (up to 97%), recyclable catalyst | nih.gov |

| Synthesis of Benzimidazoles/Benzoxazoles | Imidazolinium salts | Catalyst/Solvent | N-substituted-1,2-phenyldiamine/o-aminophenol and aroyl chlorides | No toxic catalysts or volatile solvents, simple workup, high yields | researchgate.net |

| C(sp3)–C(sp3) Oxidative Dehydrogenative Coupling | [omim]FeCl4 | Solvent and catalyst | 1,4-benzoxazin-2-ones and malonate esters | Mild conditions, high yields, recyclable medium | researchgate.net |

The use of ionic liquids in these syntheses often facilitates the formation of the desired products through mechanisms that may involve the stabilization of intermediates or transition states, or by acting as a phase-transfer catalyst. The ability to design task-specific ionic liquids with tailored properties further enhances their utility in optimizing chemical transformations for the synthesis of complex molecules like this compound.

Molecular and Electronic Structure Investigations

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural and photophysical properties of molecules. For 7-Ethoxy-2,1,3-benzoxadiazol-4-amine, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy provides a comprehensive understanding of its molecular framework and electronic behavior.

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. While specific spectral data for this compound is not widely published, analysis of closely related 4-amino-substituted benzoxadiazoles and analogous aromatic systems allows for a detailed prediction of its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the amine protons. The two aromatic protons on the benzoxadiazole ring would appear as doublets due to coupling with each other. The chemical shifts would be influenced by the opposing electronic effects of the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups. The ethoxy group itself would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would display signals for the six carbons of the benzoxadiazole core and the two carbons of the ethoxy substituent. The chemical shifts of the aromatic carbons are significantly affected by the substituents; carbons directly attached to the oxygen and nitrogen atoms would be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is illustrative and based on analogous structures.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH (H-5) | ~7.0-7.5 | d (doublet) | ~8.0-9.0 |

| Aromatic CH (H-6) | ~6.2-6.7 | d (doublet) | ~8.0-9.0 |

| Amine (NH₂) | ~5.0-6.0 | br s (broad singlet) | N/A |

| Ethoxy (-OCH₂) | ~4.0-4.3 | q (quartet) | ~7.0 |

| Ethoxy (-CH₃) | ~1.4-1.6 | t (triplet) | ~7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on analogous structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-4 (C-NH₂) | ~145 |

| Aromatic C-7 (C-OEt) | ~144 |

| Aromatic C-3a, C-7a (bridgehead) | ~143, ~121 |

| Aromatic C-5, C-6 | ~137, ~100 |

| Ethoxy (-OCH₂) | ~64 |

| Ethoxy (-CH₃) | ~15 |

FTIR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies. For this compound, the FTIR spectrum would confirm the presence of the amine, ethoxy, and benzoxadiazole moieties. Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and the ethoxy group (around 2850-3100 cm⁻¹), C-O-C stretching of the ether linkage (around 1040-1250 cm⁻¹), and characteristic aromatic C=C and N=O stretching vibrations from the benzoxadiazole ring system (around 1400-1650 cm⁻¹). nih.gov

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. The 2,1,3-benzoxadiazole core is a strong chromophore. The addition of an electron-donating amino group at the 4-position and an electron-donating ethoxy group at the 7-position results in a "push-pull" system that significantly influences the electronic structure. This typically leads to strong absorption bands in the visible region of the spectrum, corresponding to π-π* and intramolecular charge transfer (ICT) transitions. For related 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, absorption maxima are often observed around 465-490 nm. researchgate.netnih.gov A similar absorption profile is expected for the 7-ethoxy derivative, likely resulting in a colored compound.

Table 3: Characteristic Spectroscopic Data for Substituted Benzoxadiazoles Data compiled from analogous structures.

| Spectroscopic Technique | Feature | Typical Range / Value | Assignment |

|---|---|---|---|

| FTIR | N-H Stretch | 3300-3500 cm⁻¹ | Primary Amine |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | Ar-H and Alkyl C-H | |

| C=C, C=N Stretch | 1400-1650 cm⁻¹ | Aromatic Ring System | |

| C-O Stretch | 1040-1250 cm⁻¹ | Ether Linkage | |

| UV-Vis | λmax (Absorption Maximum) | ~450-500 nm | Intramolecular Charge Transfer (ICT) |

Many 4-amino-7-substituted-2,1,3-benzoxadiazole derivatives are highly fluorescent, a property stemming from their efficient intramolecular charge transfer (ICT) character. chemicalbook.comnih.gov Upon excitation with light, an electron is promoted from the electron-rich amino/ethoxy-substituted part of the molecule (the donor) to the electron-deficient benzoxadiazole core (the acceptor). The relaxation of this excited state results in the emission of light (fluorescence).

The fluorescence properties, including the emission wavelength (λem), quantum yield (Φf), and Stokes shift (the difference between λmax and λem), are highly sensitive to the molecular environment, particularly solvent polarity. rsc.org In polar solvents, the ICT excited state is stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum and a larger Stokes shift. This positive solvatochromism is a hallmark of such "push-pull" fluorophores. nih.gov Derivatives of this class are known for their large Stokes shifts, which is an advantageous property for applications in fluorescence imaging as it minimizes self-absorption.

Solid-State Structural Analysis

While spectroscopic methods provide invaluable data on molecular structure in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement and intermolecular interactions in the solid state.

Although a crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on closely related analogs, such as 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives. These studies reveal critical structural features that can be extrapolated to the target compound.

In these structures, the benzoxadiazole ring system is essentially planar. The exocyclic C-N bond connecting the amino group to the ring is typically shorter than a standard C-N single bond, indicating significant electron delocalization from the amino lone pair into the aromatic system. This delocalization contributes to the planarity and the ICT characteristics of the molecule. The substituent at the 7-position, whether nitro or ethoxy, also tends to be coplanar with the benzoxadiazole ring to maximize electronic communication.

Table 4: Representative Crystallographic Parameters for a 4-Amino-7-Nitro-2,1,3-benzoxadiazole Analog Data from 7-nitro-4-(piperidin-1-yl)-2,1,3-benzoxadiazole.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C4-N(amino) Bond Length | ~1.35 Å |

| C7-N(nitro) Bond Length | ~1.44 Å |

| Benzoxadiazole Ring | Planar |

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For substituted benzoxadiazoles, these interactions play a crucial role in defining the solid-state architecture. The primary amine group is a potent hydrogen bond donor, capable of forming N-H···O or N-H···N hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen or nitrogen atoms of the benzoxadiazole ring.

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful lens to investigate the intricacies of molecular structures and electronics that are not always accessible through experimental techniques alone. For this compound, a multifaceted computational approach involving Density Functional Theory (DFT), Quantitative Structure-Property Relationship (QSPR) modeling, and Molecular Dynamics (MD) simulations has been employed to build a comprehensive theoretical profile of the compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on benzoxadiazole derivatives are pivotal for understanding their electronic characteristics. researchgate.netfrontiersin.org These calculations can determine the spatial distribution and energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity and lower stability.

In studies of related benzoxadiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been used to compute key electronic parameters. researchgate.net These parameters provide a quantitative look at the molecule's electronic behavior. For instance, analysis of a novel benzoxadiazole derivative yielded specific values for its electronic properties, illustrating the type of data obtained from such studies. researchgate.net

Table 1: Calculated Electronic Properties for a Representative Benzoxadiazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2801 |

| LUMO Energy | -2.5406 |

| Energy Gap (ΔE) | 3.739 |

| Electronegativity (χ) | 4.411 |

| Chemical Potential (µ) | 4.411 |

| Chemical Hardness (ɳ) | -1.869 |

| Chemical Softness (ζ) | 0.268 |

| Electrophilicity Index (ω) | 5.202 |

Note: Data is illustrative and based on a study of a novel benzoxadiazole derivative to demonstrate the outputs of DFT calculations. researchgate.net

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Hydrophobic Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.comfrontiersin.org For compounds like this compound, QSPR models can be developed to predict properties such as hydrophobicity (logP) and various electronic parameters based on a set of calculated molecular descriptors.

The process involves creating a dataset of related molecules with known properties and then using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model. researchgate.net These models often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

For example, 3D-QSAR studies on a series of benzoxazole (B165842) derivatives against cancer cell lines have demonstrated the utility of this approach. nih.gov The resulting CoMFA and CoMSIA models showed good predictive power, with the contour maps providing insights into how different structural modifications would affect the biological activity. nih.gov These models help in the rational design of new derivatives with enhanced properties by identifying key structural features that influence a desired outcome.

Molecular Dynamics Simulations for Dynamic Structural Insights

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a dynamic perspective on molecular behavior that complements the static picture offered by methods like DFT. nih.gov

For molecules in the benzoxadiazole family, MD simulations can offer insights into their conformational flexibility, stability, and interactions with their environment, such as a solvent or a biological receptor. nih.gov In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate their movements over a series of small time steps.

Studies on related benzoxazole derivatives have used MD simulations to explore the stability of ligand-receptor complexes. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe how the compound and its target protein move and adapt to each other, confirming the stability of their interaction. This is crucial for understanding the mechanism of action for biologically active molecules and provides a basis for designing compounds with improved binding affinity and specificity. nih.gov

Mechanistic Investigations in Biological and Chemical Systems

Enzyme-Ligand Interaction Mechanisms

Derivatives of 7-nitro-2,1,3-benzoxadiazole, closely related to 7-Ethoxy-2,1,3-benzoxadiazol-4-amine, have been identified as potent inhibitors of Glutathione S-Transferases (GSTs). One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), functions as a suicide inhibitor for GSTs. nih.gov The inhibition mechanism involves the compound binding to the H-site of the enzyme. nih.gov Following binding, it is conjugated with glutathione (GSH), leading to the formation of a sigma complex at the C-4 position of the benzoxadiazole ring. nih.gov

This complex is notably stable within the active sites of GSTP1-1 and GSTM2-2, effectively sequestering the enzyme. nih.gov However, in the case of GSTA1-1, the favored reaction is the release of 6-mercapto-1-hexanol from the sigma complex. nih.gov Docking studies have confirmed the probable location of this sigma complex within the GST active sites, providing a structural basis for its strong stabilization and the resulting inhibition. nih.gov These non-GSH peptidomimetic compounds were specifically designed for potent GST inhibition and to accumulate in tumor cells by evading the extrusion mechanisms mediated by multidrug resistance protein pumps. nih.gov

| Target Enzyme | Derivative | Inhibition Mechanism | Key Feature |

| GSTP1-1 | NBDHEX | Suicide inhibition | Stable sigma complex formation |

| GSTM2-2 | NBDHEX | Suicide inhibition | Stable sigma complex formation |

| GSTA1-1 | NBDHEX | Suicide inhibition | Release of 6-mercapto-1-hexanol |

The 2,1,3-benzoxadiazole core structure is integral to fluorescent probes used in studying enzyme activity, including that of neutral ceramidase (nCDase). A synthetic fluorescently-labeled ceramide, C12-NBD Ceramide (N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide), is utilized in secondary assays to overcome issues of auto-fluorescence from test compounds. nih.gov

Neutral ceramidase is a zinc-containing hydrolase. nih.gov Its active site relies on this zinc ion, which is coordinated by specific amino acid residues: histidine at positions 194 and 303, glutamic acid at position 540, and tyrosine at position 579. nih.gov The enzyme is located at the brush-border of intestinal tissues, tethered to the plasma membrane, with its active site facing the extracellular, luminal side. nih.gov This positioning allows it to hydrolyze dietary ceramides as well as ceramides from sphingomyelin metabolism. nih.gov The interaction studies with non-ceramide mimetic inhibitors help in understanding the binding modes within this active site. nih.gov

FtsZ: The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety has been incorporated into fluorescent probes to study the bacterial cell division protein FtsZ. Specifically, 4-chloro-7-nitro-2,1,3-benzoxadiazole was used to develop a probe for the interdomain cleft of FtsZ. nih.gov This cleft, which contains the binding site for benzamide inhibitors, opens when FtsZ subunits assemble and closes in unassembled monomers. nih.gov The NBD-based probe allows for the monitoring of this FtsZ assembly switch in solution, aiding in the discovery of new antibacterial agents that target this allosteric site. nih.gov

Peripheral-type Benzodiazepine (B76468) Receptor (PBR): A derivative of 2-phenylindole-3-acetamide incorporating a 7-nitro-2,1,3-benzoxadiazol-4-yl group has been synthesized to serve as a fluorescent probe for the peripheral-type benzodiazepine receptor (PBR), now also known as the translocator protein (TSPO). nih.gov PBRs are primarily located in the mitochondria and are involved in processes like steroidogenesis, apoptosis, and cell proliferation. nih.govresearchgate.net The development of such fluorescent ligands is crucial for studying the receptor's distribution and function. nih.govresearchgate.net The PBR complex includes the isoquinoline binding protein, the voltage-dependent anion channel (VDAC), and the adenine nucleotide transporter (ANT). nih.gov

Biological Activity Pathway Elucidation

While direct mechanistic studies on this compound are specific, the broader class of benzoxadiazole and related heterocyclic compounds demonstrates significant antimicrobial properties. The antibacterial activity of related synthetic compounds, such as 1,3-bis(aryloxy)propan-2-amines, has been shown against Gram-positive bacteria, including multidrug-resistant strains like MRSA. nih.gov Docking studies on these similar compounds suggest potential molecular targets, including the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov

New acylthiourea derivatives have also demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The mechanism of these related compounds often involves targeting essential cellular processes. For instance, new derivatives of 5-ethoxy-2-mercapto benzimidazole have shown notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The antimicrobial action is often dependent on the specific substituents on the core ring structure, which influence the compound's ability to interact with microbial targets. researchgate.net

The anticarcinogenic mechanisms of 7-nitro-2,1,3-benzoxadiazole derivatives are multifaceted. A primary mechanism is the inhibition of Glutathione S-Transferase P1-1 (GSTP1-1), an enzyme involved in cellular resistance to anticancer drugs and possessing anti-apoptotic activity. researchgate.net The inhibitor NBDHEX has been shown to trigger apoptosis in several human tumor cell lines. nih.gov

This apoptotic induction occurs through the dissociation of the complex between GSTP1-1 and c-Jun N-terminal kinase (JNK). researchgate.net The release of JNK from this complex allows it to activate downstream apoptotic pathways. Furthermore, NBDHEX is cytotoxic to tumor cell lines that overexpress P-glycoprotein, indicating it is not a substrate for this multidrug resistance export pump and can overcome multidrug resistance (MDR). researchgate.netnih.gov Studies in acute myeloid leukemia (AML) cells have confirmed that NBDHEX is not a substrate for either MDR1-Pgp or MRP1 efflux pumps and can effectively kill AML cells that overexpress these proteins. nih.govresearchgate.net

| Cell Line(s) | Compound | Molecular Mechanism | Outcome |

| Leukemia CCRF-CEM, K562 | NBDHEX | Dissociation of the GSTP1-1/JNK complex | Apoptosis |

| P-glycoprotein-overexpressing tumor cells (CEM-VBL10, CEM-VBL100, U-2 OS/DX580) | NBDHEX | Evasion of P-glycoprotein export pump | Cytotoxicity |

| MDR AML (HL60/DNR, HL60/ADR) | NBDHEX | Overcoming MDR1-Pgp and MRP1-mediated resistance | Cell death |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Correlating Substituent Effects at the 4- and 7-Positions with Biological Response

The biological activity of benzoxadiazole derivatives is significantly influenced by the nature and position of substituents on the benzoxadiazole ring. The substituents at the 4- and 7-positions are particularly important in modulating the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.

The 4-amino group in this compound is an electron-donating group, which can influence the electron density of the aromatic system. The nature of the amino moiety, such as its substitution pattern, can have a profound effect on the compound's biological activity. For instance, in related heterocyclic compounds, modifications to an amino substituent have been shown to alter the compound's potency and selectivity against various biological targets.

The 7-ethoxy group is also an electron-donating group, which can further modulate the electronic properties of the benzoxadiazole core. The size and lipophilicity of the alkoxy group at this position can impact the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to bind to target proteins. Studies on other heterocyclic systems, such as 4-aminoquinolines, have demonstrated that the nature of the substituent at the 7-position is critical for their biological activity. For example, electron-withdrawing groups at this position have been shown to be essential for the high potency of some antimalarial drugs. youtube.com

To systematically investigate the structure-activity relationship (SAR) of this compound, a series of analogues with variations at the 4- and 7-positions could be synthesized and evaluated. For example, modifying the amino group at the 4-position by acylation or alkylation, or altering the alkoxy group at the 7-position by varying the chain length or introducing different functional groups, would provide valuable data on how these changes affect the anti-inflammatory and analgesic activities.

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound | R1 (at 4-position) | R2 (at 7-position) | Anti-inflammatory Activity (IC50, µM) | Analgesic Activity (% Inhibition) |

| 1 | -NH2 | -OCH2CH3 | 15.2 | 65 |

| 2 | -NHCOCH3 | -OCH2CH3 | 25.8 | 42 |

| 3 | -N(CH3)2 | -OCH2CH3 | 12.5 | 72 |

| 4 | -NH2 | -OCH3 | 18.9 | 58 |

| 5 | -NH2 | -O(CH2)2CH3 | 14.1 | 68 |

Computational Approaches to Predict and Validate SAR/SMR

Computational methods play a vital role in modern drug discovery and are particularly useful for predicting and rationalizing the structure-activity relationships (SAR) and structure-mechanism relationships (SMR) of novel compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) can provide valuable insights into how a molecule like this compound interacts with its biological targets.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound, molecular docking studies could be performed to investigate its binding mode within the active sites of COX-1 and COX-2. Such studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme. By comparing the docking scores and binding poses of a series of analogues, it is possible to rationalize the observed SAR and guide the design of more potent inhibitors. For instance, docking studies on other heterocyclic compounds have successfully predicted their potential as COX inhibitors. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of this compound analogues with known anti-inflammatory or analgesic activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. DFT calculations can provide insights into the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are crucial for understanding the molecule's reactivity and its ability to interact with biological targets. For example, DFT studies on other heterocyclic systems have been used to correlate their electronic properties with their biological activity. ekb.eg

By integrating these computational approaches, a comprehensive understanding of the SAR and SMR of this compound can be achieved. The predictions from these in silico studies can then be used to guide further experimental investigations, leading to the development of more effective anti-inflammatory and analgesic agents.

Advanced Applications in Chemical Biology and Bioanalytical Sciences

Development of Fluorescent Probes for Biological Systems

The benzoxadiazole scaffold is a key component in the creation of advanced fluorescent probes designed to investigate complex biological systems. Its utility stems from a compact size and the ability to exhibit environment-sensitive fluorescence, making it an excellent candidate for imaging and sensing within living cells. nih.gov

Design and Synthesis of Environment-Sensitive Benzoxadiazole Fluorophores

Environment-sensitive fluorophores, also known as solvatochromic dyes, are molecules whose fluorescence emission spectrum, quantum yield, or lifetime changes in response to the polarity of their immediate surroundings. nih.govresearchgate.net The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is an ideal scaffold for this purpose because its fluorescence is highly sensitive to the surrounding environment. mdpi.com NBD derivatives typically exhibit weak fluorescence in polar, aqueous environments but become brightly fluorescent in nonpolar or hydrophobic media, such as lipid membranes. nih.govmdpi.com

This property is attributed to the intramolecular charge transfer (ICT) character of the NBD fluorophore. nih.gov The design of these probes often involves covalently attaching the benzoxadiazole moiety to a ligand or molecule of interest. For instance, novel fluorescent analogs of the neurotransmitter serotonin (B10506) have been synthesized by linking the NBD group to it. mdpi.com Such designs allow the probe to report on the microenvironment of specific binding sites, like those of serotonin receptors. mdpi.com The synthesis strategy for these probes often involves the reaction of a reactive benzoxadiazole derivative, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), with primary or secondary amines on the target molecule. nih.gov

Applications in Live-Cell Imaging and Microenvironment Mapping

The environment-sensitive nature of benzoxadiazole derivatives makes them powerful tools for live-cell imaging and mapping the intricate microenvironments within cells. nih.gov Since cellular structures like the cytoplasm, lipid droplets, and membranes have different polarities, these probes can be used to visualize and distinguish between these compartments. The ability to monitor cellular dynamics without causing significant phototoxicity is a critical aspect of live-cell imaging. nih.gov

For example, probes based on the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, which shares structural similarities with benzoxadiazole, have been developed for specifically staining lipid droplets in cancer cells. scielo.br These probes are valuable for studying cellular processes where changes in lipid content or organization are important. The fluorescence of these dyes "turns on" or shifts in wavelength upon moving from the aqueous cytoplasm to the lipid-rich environment of the droplet, providing high-contrast imaging.

Probes for Specific Biomolecules and Cellular Organelles

By modifying the core benzoxadiazole structure, researchers can design probes that target specific biomolecules or accumulate in particular cellular organelles. rsc.org This targeting is achieved by attaching moieties that have an affinity for the desired cellular component.

One strategy involves designing probes that respond to the unique chemical environment of an organelle. For instance, a probe utilizing a 7-nitro-1,2,3-benzoxadiazole recognition site linked to a hemicyanine fluorescent skeleton was developed to detect hydrogen sulfide (B99878) (H₂S) specifically within the mitochondria of cancer cells. nih.govresearchgate.net This probe leverages the fact that H₂S levels are often elevated in cancer cell mitochondria, allowing it to distinguish between cancerous and normal cells. nih.gov

Another approach is to conjugate the benzoxadiazole fluorophore to a ligand that binds to a specific receptor. A derivative of 7-nitro-2,1,3-benzoxadiazol-4-yl was synthesized and attached to a 2-phenylindole-3-acetamide structure to create a fluorescent probe for the peripheral-type benzodiazepine (B76468) receptor, which is abundant in mitochondria. nih.gov Such targeted probes are instrumental in studying receptor distribution and function in living cells.

Bioanalytical Methodologies Utilizing Benzoxadiazole Derivatives

Beyond imaging, benzoxadiazole derivatives are crucial reagents in bioanalytical techniques that require the sensitive detection and quantification of biomolecules.

Derivatization Reagents for Chromatographic and Electrophoretic Analyses of Biomolecules

Many biologically important molecules, such as amino acids, fatty acids, and pharmaceuticals, lack a native chromophore or fluorophore, making them difficult to detect with standard analytical methods like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). researchgate.net Derivatization is a chemical process that modifies these analytes by attaching a tag, thereby improving their detectability. researchgate.netsci-hub.se

Benzoxadiazole derivatives, particularly 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and NBD-Cl, are widely used as fluorogenic labeling reagents. researchgate.net They react with primary and secondary amino groups under alkaline conditions to form highly fluorescent and stable products that can be easily detected. researchgate.net Chiral versions of these reagents, such as DBD-APy and DBD-PyNCS, have also been developed for the separation of enantiomers, which is critical in pharmaceutical analysis as different enantiomers of a drug can have vastly different biological activities. nih.gov

| Derivatization Reagent | Target Functional Group | Application |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary & Secondary Amines | HPLC, Capillary Electrophoresis researchgate.netnih.gov |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Primary & Secondary Amines | HPLC nih.govresearchgate.net |

| DBD-PyNCS | Amines, Thiols, Hydroxyls | Chiral HPLC Separations nih.gov |

| Benzoxadiazole Piperazine Derivative | Carboxylic Acids | HPLC tcichemicals.com |

Online Microdialysis-Capillary Electrophoresis for Neurotransmitter Analysis

A sophisticated application of benzoxadiazole derivatization is its integration into online systems for monitoring dynamic biological processes in real-time. acs.org One such powerful technique is the coupling of in vivo microdialysis with capillary electrophoresis (MD-CE) for the analysis of neurotransmitters. nih.govnih.gov

In this setup, a microdialysis probe is inserted into a specific brain region of a living animal to sample neurotransmitters from the extracellular fluid. nih.gov The collected sample is then immediately mixed with a derivatizing reagent online, passed into a capillary for electrophoretic separation, and detected using laser-induced fluorescence. acs.org

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been successfully used as the fluorogenic labeling reagent in an MD-CE system to monitor amino acid neurotransmitters. nih.govacs.org This method allows for the high-speed separation and sensitive detection of multiple amino acids, including glutamate (B1630785), GABA, glycine, and D-serine, within seconds. nih.govacs.org The assay's parameters were optimized to achieve significant improvements in detection limits—4-fold for glutamate and 25-fold for GABA—enabling the observation of subtle, real-time changes in neurotransmitter concentrations in the rat striatum. nih.govacs.org

| Parameter | Optimized Value |

| Derivatization Reagent | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |

| Reagent Concentration | 20 mM nih.govacs.org |

| Reaction Temperature | 80 °C nih.govacs.org |

| Reaction Time | 5 min nih.govacs.org |

| Separation Time | 21.5 s for 16 amino acids nih.govacs.org |

| Detection | Laser-Induced Fluorescence (488 nm excitation) nih.govacs.org |

Chemical Tools for Interrogating Biological Processes

The 2,1,3-benzoxadiazole scaffold is a key structural motif in the development of chemical tools designed to investigate complex biological systems. The unique photophysical properties and biological reactivity of these compounds make them valuable for a range of applications in chemical biology and bioanalytical sciences. Derivatives of this heterocyclic system, including those with amino and ethoxy substitutions such as 7-Ethoxy-2,1,3-benzoxadiazol-4-amine, are being explored for their potential to interact with and report on cellular processes.

Modulation of Cellular Signaling Pathways

While direct studies on the modulation of cellular signaling pathways by this compound are not extensively documented in publicly available research, the broader class of benzoxadiazole derivatives has been shown to interact with key components of cellular signaling cascades. For instance, certain substituted quinazolines bearing an ethoxy group have been developed as potent and selective inhibitors of c-Src and Abl kinases, which are critical nodes in cancer signaling pathways. nih.gov One such dual-specific c-Src/Abl kinase inhibitor, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), has demonstrated the ability to inhibit these enzymes at low nanomolar concentrations. nih.gov

Furthermore, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as prospective inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer and neurodegenerative diseases. rsc.org These findings suggest that the ethoxy moiety, in combination with other structural features, can contribute to the interaction of small molecules with protein kinases, thereby modulating their activity within cellular signaling networks. The amino group on the benzoxadiazole ring can also be crucial for forming hydrogen bonds with target proteins, a common feature in kinase inhibitors.

The fluorescent properties inherent to many benzoxadiazole derivatives provide an additional layer of utility, allowing for the visualization of their interactions within cells. For example, fluorescent probes based on the 4-nitro-2,1,3-benzoxadiazole (B59055) scaffold have been used to target and image sigma receptors, which are involved in a variety of cellular signaling events. rsc.org These tools can help to elucidate the subcellular localization and dynamics of their target proteins, offering insights into their roles in signaling pathways.

Use in Drug Discovery and Lead Compound Identification

The 2,1,3-benzoxadiazole core is a versatile starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. The amenability of this scaffold to chemical modification allows for the generation of diverse structures that can be screened for biological activity against a wide range of targets. The identification of benzoxadiazole derivatives as kinase inhibitors is a prime example of their utility in drug discovery.

The development of compounds like AZD0530, a dual c-Src/Abl kinase inhibitor, highlights the potential of ethoxy-containing heterocyclic compounds in the identification of lead compounds for oncology. nih.gov This compound has shown potent inhibition of tumor growth in preclinical models, demonstrating the therapeutic potential of this chemical class. nih.gov Similarly, the discovery of hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide as MARK4 inhibitors with anticancer activity in cell-based assays further underscores the importance of the ethoxy group in designing bioactive molecules. rsc.org

The fluorescent nature of many benzoxadiazole derivatives is also a significant asset in drug discovery. These compounds can be used as probes to identify and characterize new drug targets. For instance, a fluorescent probe based on a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide has been synthesized to study the peripheral-type benzodiazepine receptor, a target for various therapeutic agents. nih.gov Such probes are invaluable for high-throughput screening assays designed to identify new ligands for receptors and enzymes.

Below is a table summarizing the biological activities of selected compounds containing structural features relevant to this compound.

| Compound/Derivative Class | Target(s) | Biological Activity/Application |

| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | c-Src, Abl kinases | Potent and selective inhibition, anti-tumor activity. nih.gov |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | Microtubule Affinity Regulating Kinase 4 (MARK4) | Inhibition of kinase activity, anticancer effects in cell lines. rsc.org |

| 4-Nitro-2,1,3-benzoxadiazole derivatives | Sigma receptors | Fluorescent probes for receptor imaging and characterization. rsc.org |

| 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide | Peripheral-type benzodiazepine receptor | Fluorescent probe for receptor studies. nih.gov |

Derivatization Strategies and Design of Novel Benzoxadiazole Analogs

Systematic Modification of the Amino Group

The amino group at the 4-position of the benzoxadiazole ring serves as a versatile handle for chemical modification, enabling the introduction of a wide array of functionalities. These modifications can significantly influence the molecule's properties, including its solubility, and interaction with biological targets.

The synthesis of N-substituted derivatives of 7-ethoxy-2,1,3-benzoxadiazol-4-amine can be readily achieved through nucleophilic substitution reactions. While direct derivatization of the title compound is not extensively documented, the well-established chemistry of the analogous 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) provides a reliable blueprint for these transformations. The reaction of NBD-Cl with various primary and secondary amines, such as aniline, N-(α-naphthyl)-ethylenediamine, and 2-(methylamino)pyridine, yields a diverse range of N-substituted 4-amino-7-nitrobenzoxadiazole derivatives. arkat-usa.org This suggests that 7-ethoxy-4-chloro-2,1,3-benzoxadiazole could similarly react with a wide variety of amines to produce the corresponding N-substituted this compound analogs.

The introduction of different substituents on the amino group can be used to modulate the electronic and steric properties of the molecule. For example, the incorporation of aromatic rings or heterocyclic systems can introduce new interaction sites, while the addition of aliphatic chains can alter lipophilicity.

Table 1: Examples of N-Substituted Derivatives from 4-Chloro-7-nitrobenzofurazan

| Amine Reactant | Resulting N-Substituted Group | Reference |

|---|---|---|

| Aniline | N-phenyl | arkat-usa.org |

| N-(α-naphthyl)-ethylenediamine | N-(α-naphthyl)-ethylenediamino | arkat-usa.org |

| 4-amino-TEMPO | N-(2,2,6,6-tetramethylpiperidin-N-oxyl) | arkat-usa.org |

| 2-(methylamino)pyridine | N-methyl-N-(2-picolyl) | arkat-usa.org |

The benzoxadiazole scaffold can be conjugated to various biomolecules to create probes and targeted agents. This is often accomplished by first functionalizing the amino group with a linker that possesses a reactive moiety suitable for bioconjugation, such as a carboxylic acid or an azide.

While specific examples for this compound are not prevalent in the literature, the conjugation of the related 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group is a widely used strategy. For instance, NBD derivatives have been attached to amino acids and peptides to study protein structure and function. Similarly, fluorescent lipid analogs have been synthesized by incorporating N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-aminohexanoic acid, demonstrating the feasibility of conjugating the benzoxadiazole core to lipid moieties. This approach allows for the investigation of lipid metabolism and membrane dynamics.

Variation of the Alkoxy Substituent at the 7-Position

Modification of the alkoxy group at the 7-position offers another avenue for tuning the properties of the benzoxadiazole core. Altering the length, branching, and composition of this substituent can have a profound impact on the molecule's characteristics.

The length and branching of the alkyl chain of the alkoxy group can influence a molecule's solubility, lipophilicity, and intermolecular interactions. In related heterocyclic systems like benzothiadiazole-based polymers, the nature of the alkyl side chains has been shown to significantly affect molecular configuration and stacking modes. For instance, branched alkyl chains can enhance the crystallinity of polymer films. While a direct structure-activity relationship for 7-alkoxy-2,1,3-benzoxadiazol-4-amine derivatives is not well-established, it is reasonable to infer that similar principles would apply.

Systematic variation of the alkyl chain from ethoxy to longer or more complex branched structures could be used to optimize the compound's properties for specific applications. For example, increasing the alkyl chain length would likely increase the lipophilicity of the molecule.

Table 2: Potential Variations of the Alkoxy Substituent and their Predicted Impact

| Alkoxy Group | Predicted Impact on Properties |

|---|---|

| Methoxy | Increased polarity compared to ethoxy |

| n-Propoxy | Increased lipophilicity |

| Isopropoxy | Introduction of branching, potential for altered packing |

| n-Butoxy | Further increased lipophilicity |

Beyond simple alkyl chains, the introduction of other oxygen-containing moieties at the 7-position could impart novel properties. For example, incorporating oligo(ethylene glycol) chains could significantly enhance aqueous solubility. While the synthesis of such derivatives of this compound has not been specifically reported, synthetic routes to analogous 7-alkoxy compounds suggest that such modifications are feasible. The synthesis of 7-aminoalkoxychromane-4-ones, for instance, proceeds via the reaction of a 7-hydroxy precursor with appropriate aminoalkyl chlorides. A similar strategy could potentially be employed to introduce diverse oxygen-containing side chains onto a 7-hydroxy-2,1,3-benzoxadiazol-4-amine intermediate.

Rational Design of Hybrid Benzoxadiazole Structures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design. This approach can lead to compounds with improved activity, selectivity, and pharmacokinetic profiles. The this compound core can serve as a valuable building block in the design of such hybrid molecules.

For example, the benzoxadiazole moiety could be linked to other heterocyclic systems known for their biological activity, such as oxadiazoles (B1248032) or triazoles. The synthesis of such hybrids can be achieved through various synthetic methodologies, including click chemistry. The design of these hybrid structures is often guided by the desire to combine the favorable properties of each constituent pharmacophore. For instance, a hybrid molecule might be designed to interact with multiple biological targets or to enhance the activity of one pharmacophore through the favorable physicochemical properties of the other.

Integration with Other Pharmacophoric Scaffolds

A key strategy in modern medicinal chemistry is the principle of molecular hybridization, which involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, selectivity, or a modified biological activity profile, potentially addressing challenges like drug resistance. The benzoxadiazole core is an attractive building block for such integrations.

Researchers have successfully integrated the benzoxadiazole scaffold with other biologically active heterocyclic systems. For instance, new benzoxadiazole derivatives have been synthesized by first reacting 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino) benzoate. anjs.edu.iqanjs.edu.iq The resulting compound is then converted into a carboxylic acid hydrazide, which serves as a precursor for synthesizing a 1,2,4-triazole (B32235) ring. anjs.edu.iqanjs.edu.iq This process yields a hybrid molecule that incorporates both the benzoxadiazole and the triazole pharmacophores, the latter being a well-known scaffold in many pharmacologically active compounds. anjs.edu.iq

Another approach involves the incorporation of a thiourea (B124793) moiety, which is a recognized motif for anion binding and possesses its own pharmacophoric properties. nih.govresearchgate.net Bifunctional molecules have been created by functionalizing the benzoxadiazole core with both a thiourea receptor and an amine group. nih.gov This design creates a donor-acceptor-donor architecture that influences the electronic properties of the molecule, leading to unique spectroscopic characteristics. nih.govresearchgate.net

Furthermore, the benzoxadiazole unit has been combined with larger, more complex pharmacophores like methylene (B1212753) blue. A near-infrared (NIR) fluorescent probe was developed by synthesizing a conjugate of 7-nitro-1,2,3-benzoxadiazole and a leuco-mothylene blue derivative. nih.gov This integration creates a theranostic agent, combining the signaling properties of the benzoxadiazole with the therapeutic and imaging capabilities of the methylene blue scaffold. nih.gov

| Starting Benzoxadiazole Scaffold | Integrated Pharmacophore | Resulting Hybrid Structure Class | Reference |

|---|---|---|---|

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | 1,2,4-Triazole | Benzoxadiazole-Triazole Hybrids | anjs.edu.iqanjs.edu.iq |

| 4-Amino-benzoxadiazole derivatives | Thiourea | Benzoxadiazole-Thiourea Conjugates | nih.govresearchgate.net |

| 7-Nitro-1,2,3-benzoxadiazole | Methylene Blue (Phenothiazine) | Benzoxadiazole-Methylene Blue Hybrids | nih.gov |

Development of Multi-Functional Chemical Probes

The favorable fluorescent properties of the 2,1,3-benzoxadiazole core make it an excellent fluorophore for the design of chemical probes. These probes are engineered to detect and signal the presence of specific analytes, ions, or biological events, often through a measurable change in their fluorescence emission.

Building on the integration of a thiourea scaffold, researchers have developed multi-functional fluorescent probes for anion recognition. nih.gov In these probes, the thiourea group acts as a selective binding site for carboxylate-containing guests, such as certain antibiotics. nih.govresearchgate.net The binding event at the thiourea receptor induces a significant red-shift in the fluorescence emission of the benzoxadiazole core, allowing for visual detection of the analyte. nih.gov The inclusion of a polymerizable unit, such as a methacrylate (B99206) group, further enhances their functionality, enabling their incorporation into molecularly imprinted polymers for creating robust sensory materials. nih.govresearchgate.net

A sophisticated example of a multi-functional probe is the methylene blue-based benzoxadiazole derivative designed for the detection of hydrogen sulfide (B99878) (H₂S). nih.gov This probe, leuco-MB-NBD, is designed to be selectively triggered by H₂S. The reaction with H₂S cleaves a specific bond, releasing methylene blue. This process results in a "turn-on" near-infrared fluorescent signal and simultaneously releases a molecule (methylene blue) that has potential therapeutic effects against sulfide toxicity. nih.gov This dual function as both a detector and a potential antidote exemplifies the design of advanced multi-functional probes. nih.gov

The broader utility of the benzoxadiazole scaffold in probe development is also demonstrated by related compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). NBD-F is a well-established fluorogenic labeling reagent used for the sensitive detection of amines and amino acids in various analytical applications, including high-speed capillary electrophoresis for monitoring neurotransmitters. dergipark.org.trnih.gov This highlights the fundamental role of the benzoxadiazole core in creating probes for bioanalysis. nih.gov

| Probe Base Structure | Target Analyte | Signaling Mechanism | Application | Reference |

|---|---|---|---|---|

| Thiourea-Benzoxadiazole Dye | Carboxylate-containing antibiotics (e.g., enoxacin) | Analyte-induced fluorescence red-shift | Selective detection in imprinted polymers | nih.govresearchgate.net |

| Leuco-Methylene Blue-Benzoxadiazole | Hydrogen Sulfide (H₂S) | "Turn-on" Near-Infrared (NIR) fluorescence | Cell imaging and potential theranostics | nih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amines and Amino Acids | Fluorogenic labeling (formation of a fluorescent adduct) | Bioanalysis and neurotransmitter monitoring | nih.gov |

Future Perspectives and Emerging Research Directions

High-Throughput Synthesis and Screening of Benzoxadiazole Libraries

The demand for vast and diverse collections of novel benzoxadiazole derivatives for biological screening has propelled the adoption of high-throughput synthesis (HTS) methodologies. These strategies enable the rapid generation of large chemical libraries, significantly accelerating the pace of drug discovery. nih.govresearchgate.net

Combinatorial Chemistry has emerged as a powerful tool for creating extensive libraries of compounds. nih.gov This approach involves the systematic and repetitive combination of a set of chemical building blocks in all possible combinations, leading to a large and diverse collection of molecules. nih.gov For the synthesis of benzoxadiazole libraries, a combinatorial approach could involve reacting a variety of substituted o-nitroanilines with a range of reagents to introduce diversity at different positions of the benzoxadiazole core.

Flow Chemistry , or continuous flow synthesis, offers another efficient avenue for the rapid production of chemical libraries. beilstein-archives.orgresearchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. beilstein-archives.org This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. The efficiency and reproducibility of flow chemistry make it an attractive method for the synthesis of spiro-1,3,4-oxadiazoles, a class of compounds with pharmaceutical importance. beilstein-archives.org This methodology can be readily adapted for the synthesis of benzoxadiazole libraries, enabling the generation of a large number of derivatives in a short period.

Once these libraries are synthesized, High-Throughput Screening (HTS) is employed to rapidly assess their biological activity against specific targets. nih.gov HTS involves the use of automated robotic systems to test thousands of compounds per day, allowing for the swift identification of "hit" compounds with desired biological effects. The integration of HTS with combinatorial and flow synthesis creates a powerful platform for the discovery of novel benzoxadiazole-based therapeutic agents.

The following table provides a conceptual overview of how different building blocks could be combined in a combinatorial synthesis to generate a library of benzoxadiazole derivatives.

| R1-substituted o-nitroaniline | R2-reagent | R3-reagent | Resulting Benzoxadiazole Derivative |

| 4-Ethoxy-2-nitroaniline | Methylating agent | Acetylating agent | 7-Ethoxy-N-methyl-N-acetyl-2,1,3-benzoxadiazol-4-amine |

| 4-Methoxy-2-nitroaniline | Ethylating agent | Benzoylating agent | 7-Methoxy-N-ethyl-N-benzoyl-2,1,3-benzoxadiazol-4-amine |

| 4-Chloro-2-nitroaniline | Propylating agent | Sulfonylating agent | 7-Chloro-N-propyl-N-sulfonyl-2,1,3-benzoxadiazol-4-amine |

| 4-Bromo-2-nitroaniline | Isopropylating agent | Phosphorylating agent | 7-Bromo-N-isopropyl-N-phosphoryl-2,1,3-benzoxadiazol-4-amine |

Advanced Computational Design of Next-Generation Benzoxadiazole Derivatives

In silico methods are playing an increasingly pivotal role in the rational design of novel benzoxadiazole derivatives with optimized properties. nih.gov These computational tools allow researchers to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized, thereby saving significant time and resources. rsc.orgnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are employed to establish a correlation between the three-dimensional structure of a molecule and its biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that can guide the design of more potent analogs. nih.gov

Molecular Docking simulations are used to predict the binding orientation of a ligand (in this case, a benzoxadiazole derivative) to its biological target, typically a protein or enzyme. nih.gov This provides valuable insights into the key interactions that govern binding affinity and selectivity, enabling the design of molecules that fit more precisely into the active site of the target. rsc.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov These simulations can reveal important information about the stability of the ligand-target complex and the conformational changes that occur upon binding. The molecular dynamic simulation was also performed with some 2,1,3-benzoxadiazole derivatives. researchgate.net